6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride

Description

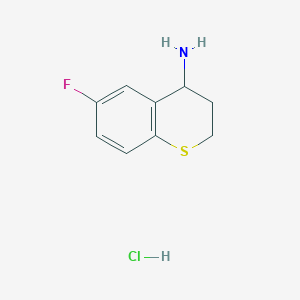

6-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a bicyclic amine derivative featuring a sulfur-containing thiochromen (benzothiopyran) core substituted with a fluorine atom at position 6 and an amine group at position 2. The hydrochloride salt enhances its aqueous solubility, a common formulation strategy for bioactive amines. Its unique thiochromen scaffold distinguishes it from oxygen-containing benzopyran derivatives, which may influence electronic properties, lipophilicity, and target interactions .

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHOXUKQTUIYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1N)C=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052544-66-7 | |

| Record name | 6-fluoro-3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthetic routes and reaction conditions for 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the introduction of a fluorine atom and the formation of the thiochromen ring structure. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride has been investigated for its potential as a beta-secretase modulator , which is crucial in the treatment of Alzheimer's disease. The compound's ability to influence beta-secretase activity may lead to reduced amyloid plaque formation in the brain, thereby slowing disease progression .

Biological Studies

The compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows it to interact with various biological targets, making it valuable in understanding cellular mechanisms and signaling pathways.

Organic Synthesis

In the field of organic chemistry, this compound serves as a reagent in the synthesis of other chemical entities. Its thiochromene framework can be modified to create new derivatives with potentially enhanced biological activities or different chemical properties.

Industrial Applications

The compound is also being explored for its use in the production of specialized chemicals and materials. Its unique properties may allow it to be incorporated into formulations that require specific reactivity or stability.

Case Studies

Case Study 1: Beta-secretase Modulation

In a study focused on beta-secretase modulation, researchers demonstrated that this compound effectively reduced beta-secretase activity in vitro. This reduction correlated with decreased amyloid-beta peptide levels in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Proteomics Research

Another investigation utilized this compound to probe protein interactions within cellular pathways. The results indicated that it could selectively inhibit certain protein-protein interactions critical for cell signaling, providing insights into its role as a research tool in cellular biology.

Mechanism of Action

The mechanism of action of 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

Key Observations :

- Halogen Effects : The 6-fluoro substituent in the target compound and Nebivolol may enhance electronic effects (e.g., hydrogen bonding) compared to 6-chloro analogs. Fluorine’s smaller size and electronegativity favor selective receptor interactions .

- Amine Position : The 4-amine group is conserved across analogs, suggesting its role in salt formation (via HCl) and hydrogen bonding with biological targets.

Physicochemical and Metabolic Properties

Biological Activity

6-Fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a synthetic compound with a unique thiochromene core, which has garnered attention for its potential biological activities. Its molecular formula is CHClFNS, and it features a fluorine atom at the 6-position and an amine group at the 4-position, which are critical for its pharmacological properties . This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNS |

| Molecular Weight | 219.71 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth. In vitro studies suggest that it may act as an NAE (NEDD8 activating enzyme) inhibitor, which is crucial for cancer cell proliferation .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, suggesting that this compound could potentially be effective in treating neurodegenerative diseases like Alzheimer's .

- Proteomics Applications : The compound is used in proteomics to study protein interactions and functions, highlighting its utility in biological research beyond pharmacology.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways:

- Inhibition of NAE : By inhibiting NAE, the compound disrupts the neddylation process essential for protein degradation and cell cycle regulation .

- Interaction with AChE : The structural features of the compound may facilitate binding to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on NAE Inhibitors : Research has indicated that compounds similar to this compound can inhibit NAE effectively, leading to cell cycle arrest and apoptosis in various cancer cell lines .

- Acetylcholinesterase Inhibition Studies : A study demonstrated that derivatives with similar thiochromene structures exhibited strong AChE inhibitory activity with IC50 values in the micromolar range, supporting the potential use of this compound in Alzheimer's therapy .

Q & A

Q. How can researchers optimize the synthesis of 6-fluoro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) . For example:

- Factorial Design : Vary factors like reaction time (6–24 hrs) and temperature (60–120°C) to identify optimal conditions .

- Response Surface Methodology : Model interactions between parameters to maximize yield while minimizing byproducts .

- Quality Control : Validate purity via HPLC (≥98% purity threshold) using reference standards (e.g., diclofensine hydrochloride as a comparator) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Refer to SDS guidelines for handling amines and hydrochlorides (e.g., H303/H313/H333 hazard codes) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Waste Disposal : Segregate halogenated waste (from fluorine/thiochromen groups) and neutralize acidic residues before disposal .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- HPLC-MS : Quantify purity and detect impurities (e.g., unreacted 6-fluoro precursors) using a C18 column and 0.1% TFA in acetonitrile/water .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on fluorine coupling patterns in the thiochromen ring .

- FT-IR : Validate functional groups (e.g., amine hydrochloride stretch at 2500–3000 cm) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway during the synthesis of the thiochromen core?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., ring closure via intramolecular nucleophilic attack) .

- Isotopic Labeling : Introduce -labeled intermediates to track oxygen migration during cyclization .

- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to correlate intermediate formation with activation energy barriers .

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

Methodological Answer:

- Controlled Replicates : Perform triplicate experiments under standardized conditions (pH 7.4 buffer for solubility; 25°C/60% RH for stability) .

- Cross-Validation : Compare results across multiple techniques (e.g., UV-Vis vs. HPLC for solubility quantification) .

- DoE-Based Troubleshooting : Identify confounding variables (e.g., residual solvents, hygroscopicity) using fractional factorial design .

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

- Reaction Pathway Screening : Apply ICReDD’s quantum-chemical reaction path search to predict feasible transformations (e.g., fluorination or amine alkylation) .

- Machine Learning : Train models on existing thiochromen derivatives to forecast regioselectivity in electrophilic substitution reactions .

- Solvent Effect Simulations : Use COSMO-RS to optimize solvent selection for reactions involving polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.